molecular formula C10H11BrN2O3 B8332662 3'-Bromo-4'-nitro-isobutyranilide

3'-Bromo-4'-nitro-isobutyranilide

Cat. No.: B8332662
M. Wt: 287.11 g/mol
InChI Key: NUIBHHIHGFBGMZ-UHFFFAOYSA-N
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Description

3'-Bromo-4'-nitro-isobutyranilide is a synthetic anilide derivative characterized by an isobutyryl group (CH(CH₂)₂CO-) attached to an aniline ring substituted with bromine at the 3' position and a nitro group at the 4' position. Its molecular formula is C₁₀H₁₀BrN₂O₃, distinguishing it from structurally related benzamide derivatives like 4'-bromo-3-nitrosalicylanilide (CID 82691, C₁₃H₉BrN₂O₄) . The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric effects of the bromine substituent.

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

N-(3-bromo-4-nitrophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H11BrN2O3/c1-6(2)10(14)12-7-3-4-9(13(15)16)8(11)5-7/h3-6H,1-2H3,(H,12,14)

InChI Key

NUIBHHIHGFBGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 3'-Bromo-4'-nitro-isobutyranilide and related compounds:

Compound Name Molecular Formula Substituents (Aniline Ring) Acyl Group Key Features
This compound C₁₀H₁₀BrN₂O₃ 3'-Br, 4'-NO₂ Isobutyryl Compact acyl group; moderate lipophilicity
4'-Bromo-3-nitrosalicylanilide C₁₃H₉BrN₂O₄ 4'-Br, 3-NO₂, 2-OH Benzoyl Ortho-hydroxyl enhances hydrogen bonding
4'-Nitroacetanilide C₈H₈N₂O₃ 4'-NO₂ Acetyl Smaller acyl group; higher solubility
3'-Bromo-5'-nitrobenzamide C₇H₅BrN₂O₃ 3'-Br, 5'-NO₂ Benzoyl Meta-nitro reduces electronic effects

Physicochemical and Reactivity Trends

  • Lipophilicity : The isobutyryl group in this compound increases lipophilicity compared to acetyl derivatives (e.g., 4'-Nitroacetanilide) but reduces it relative to benzamide analogues (e.g., CID 82691) due to fewer aromatic rings .
  • Electronic Effects: The para-nitro group (4'-NO₂) exerts strong electron-withdrawing effects, enhancing electrophilic substitution resistance compared to meta-nitro derivatives (e.g., 3'-Bromo-5'-nitrobenzamide).
  • Hydrogen Bonding : Unlike salicylanilides (CID 82691), which feature an ortho-hydroxyl group for hydrogen bonding, this compound lacks such groups, reducing solubility in polar solvents.

Research Findings and Limitations

Experimental Data Gaps

While structural analogs like CID 82691 have been characterized for collision cross-sections and solubility , experimental data for this compound—such as melting points, NMR spectra, or biological activity—are absent in the provided evidence. Hypotheses about its properties are derived from structural trends.

Theoretical Predictions

  • Reactivity : Computational models predict slower hydrolysis rates compared to benzamide derivatives due to reduced resonance stabilization of the acyl group.

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